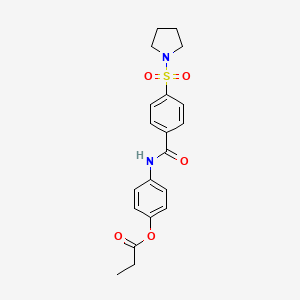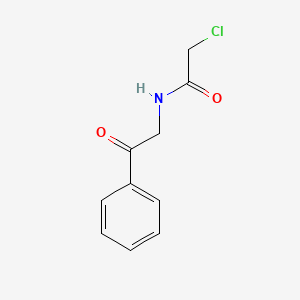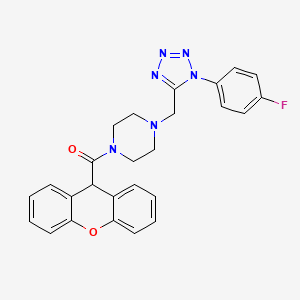
(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely add to the compound’s polarity, and the nitrogen atoms in the tetrazole and piperazine rings could potentially act as hydrogen bond acceptors .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The tetrazole ring is known to participate in various reactions, including substitution and addition reactions. The piperazine ring can also undergo a variety of transformations, including alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or stereochemistry. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study by Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle compound, providing a detailed look at the molecular interactions within the crystal structure of the synthesized compound (Prasad et al., 2018). This research highlights the importance of understanding the structural characteristics of bioactive compounds, which could be relevant for the compound .
Fluorescent Logic Gates
- Gauci and Magri (2022) designed and synthesized compounds comprising a piperazine receptor and a naphthalimide fluorophore, demonstrating solvent-polarity reconfigurable fluorescent logic gates. Their work emphasizes the utility of such compounds in probing cellular membranes and protein interfaces, suggesting potential applications in biochemical sensing and diagnostics (Gauci & Magri, 2022).
Pharmaceutical Analysis
- El-Sherbiny et al. (2005) developed a methodology for analyzing flunarizine in the presence of its degradation products using micellar liquid chromatography. This research underscores the importance of analytical chemistry in the quality control and stability testing of pharmaceutical compounds, which could extend to the analysis of the compound for pharmaceutical applications (El-Sherbiny et al., 2005).
Molecular Interaction and Pharmacology
- Research by Shim et al. (2002) on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor offers insights into drug-receptor interaction studies. Such research could inform the pharmacological exploration of the compound , particularly if it exhibits affinity for biological receptors (Shim et al., 2002).
Wirkmechanismus
Target of Action
The primary target of the compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is the 5-HT 2A receptor (HTR2A) . This receptor is a G-protein coupled receptor for 5-hydroxytryptamine (serotonin) and plays a role in neural activity, perception, cognition, and mood .
Mode of Action
The compound this compound interacts with its target, the 5-HT 2A receptor, by binding to it . This ligand binding causes a conformation change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors . Beta-arrestin family members inhibit signaling via G proteins and mediate activation of alternative signaling pathways .
Biochemical Pathways
The signaling activated by the compound this compound affects the phospholipase C and a phosphatidylinositol-calcium second messenger system . This modulation of the activity of phosphatidylinositol 3-kinase promotes the release of Ca (2+) ions from intracellular stores .
Result of Action
The molecular and cellular effects of the compound this compound’s action include the modulation of neural activity, perception, cognition, and mood . It plays a role in the regulation of behavior, including responses to anxiogenic situations and psychoactive substances .
Eigenschaften
IUPAC Name |
[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN6O2/c27-18-9-11-19(12-10-18)33-24(28-29-30-33)17-31-13-15-32(16-14-31)26(34)25-20-5-1-3-7-22(20)35-23-8-4-2-6-21(23)25/h1-12,25H,13-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWCIMVOZDGTNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

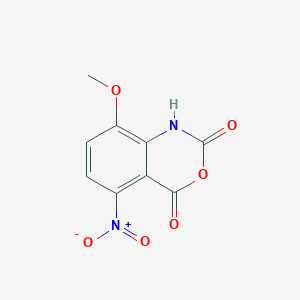

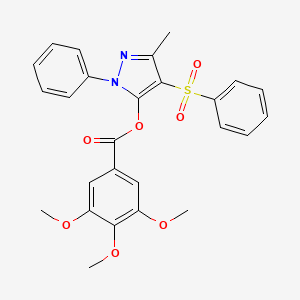

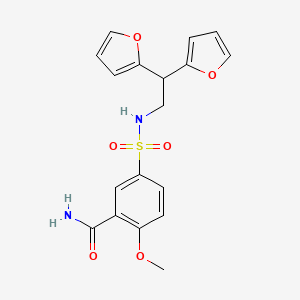
methanone](/img/structure/B2392401.png)
![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)
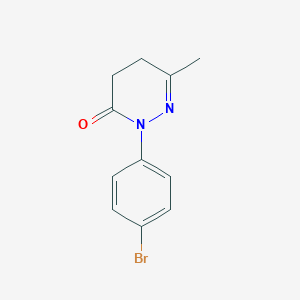

![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)
